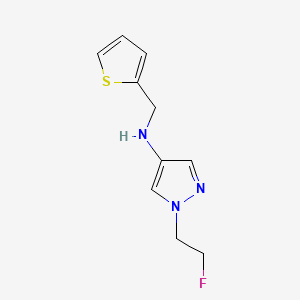

1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Description

1-(2-Fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2-fluoroethyl substituent at the pyrazole nitrogen (N1) and a thiophen-2-ylmethyl group at the N4 amine position. This compound combines a fluorine atom—a key electronegative and lipophilicity-enhancing element—with a sulfur-containing thiophene moiety, which may influence π-π stacking interactions in biological systems.

Properties

Molecular Formula |

C10H12FN3S |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H12FN3S/c11-3-4-14-8-9(6-13-14)12-7-10-2-1-5-15-10/h1-2,5-6,8,12H,3-4,7H2 |

InChI Key |

JCYVWTUHHZFUHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CNC2=CN(N=C2)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached through alkylation reactions using thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides, acyl halides, and other electrophiles or nucleophiles are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoroethyl and thiophen-2-ylmethyl groups may play a role in enhancing the compound’s binding affinity and specificity to its targets.

Comparison with Similar Compounds

Substituent Effects: Fluoroethyl vs. Non-Fluorinated or Differently Fluorinated Groups

- 1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine (Base Structure): This analog lacks the 2-fluoroethyl group, with a molecular formula of C₈H₉N₃S and molar mass 179.24 g/mol. This highlights the role of fluorine in enhancing pharmacokinetic properties .

- 1-(2,2-Difluoroethyl)-N-(4-methoxyphenyl)methyl-1H-pyrazol-4-amine: Replacing the monofluoroethyl group with a difluoroethyl substituent increases electronegativity and metabolic stability due to stronger C-F bonds. The 4-methoxyphenyl group introduces electron-donating effects, which may alter binding interactions in receptor sites compared to the thiophene group in the target compound .

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride :

This hydrochloride salt features a branched ethyl-methyl substitution on the pyrazole ring, enhancing steric bulk. The ionic form improves aqueous solubility, suggesting that salt formation could be a strategy to modulate the target compound’s bioavailability .

Heterocyclic Variations: Thiophene vs. Other Aromatic Systems

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine :

This analog replaces the thiophene with a thiazole ring, introducing an additional nitrogen atom. Thiazole’s hydrogen-bonding capacity may improve solubility but reduce lipophilicity compared to thiophene. The compound was synthesized in 53.08% yield with a melting point of 108–110°C, suggesting crystalline stability .Ceapin-A7 (Trifluoromethylphenyl Derivative) :

Ceapin-A7 incorporates a 2,4-bis(trifluoromethyl)phenyl group, which significantly increases lipophilicity and steric bulk. Such substitutions are common in drug design to enhance target affinity but may reduce solubility. The target compound’s thiophene moiety offers a balance between hydrophobicity and electronic effects .1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine : The tetrahydro-pyran group introduces an oxygen-containing cyclic ether, improving solubility relative to fluorinated alkyl chains. However, the trifluoromethylphenyl group maintains high lipophilicity, contrasting with the target compound’s thiophene-based design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.